![molecular formula C23H14O6Rb2 B13780756 Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate] CAS No. 68226-94-8](/img/structure/B13780756.png)
Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is a chemical compound with the molecular formula C23H14O6Rb2. It is a derivative of naphthoic acid and contains rubidium ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] typically involves the reaction of 4,4’-methylenebis[3-hydroxy-2-naphthoic acid] with rubidium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the dirubidium salt .
Industrial Production Methods
Industrial production of dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve high yield and purity. The product is then purified through crystallization or other suitable methods .
化学反応の分析
Types of Reactions
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .
科学的研究の応用
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit certain enzymes and receptors, leading to various biological effects. For example, it may induce the internalization of GPR35 and activate ERK1/2 pathways .
類似化合物との比較
Similar Compounds
Disodium embonate: A similar compound with sodium ions instead of rubidium.
Sodium pamoate: Another related compound with sodium ions and similar structural features.
Uniqueness
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is unique due to the presence of rubidium ions, which can impart distinct chemical and biological properties compared to its sodium counterparts. This uniqueness makes it a valuable compound for specific research and industrial applications .
特性
CAS番号 |
68226-94-8 |
|---|---|
分子式 |
C23H14O6Rb2 |
分子量 |
557.3 g/mol |
IUPAC名 |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;rubidium(1+) |
InChI |
InChI=1S/C23H16O6.2Rb/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChIキー |
ZEVADHLYTIQGRA-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[Rb+].[Rb+] |
関連するCAS |
130-85-8 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


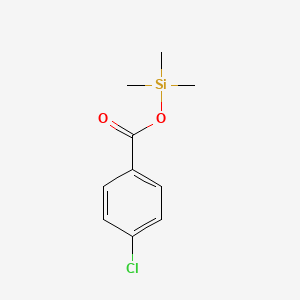
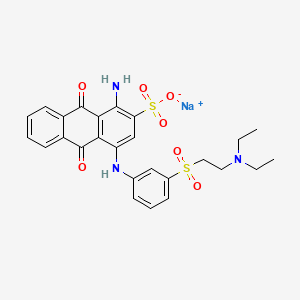

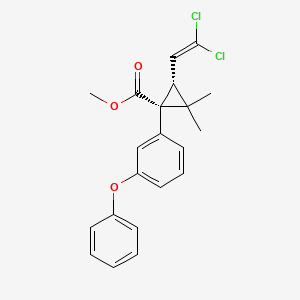


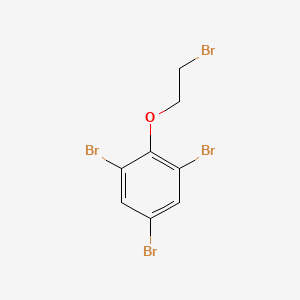
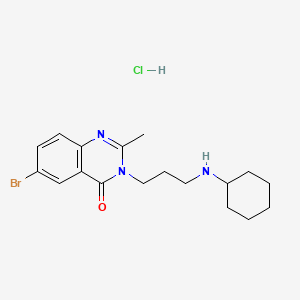
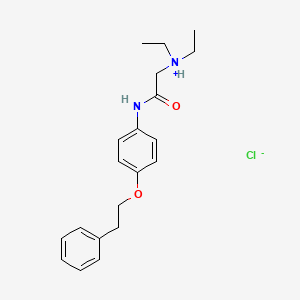
![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
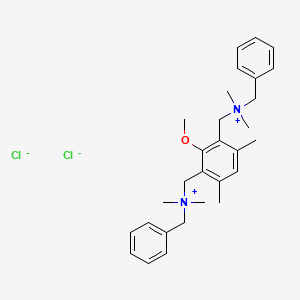
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)

